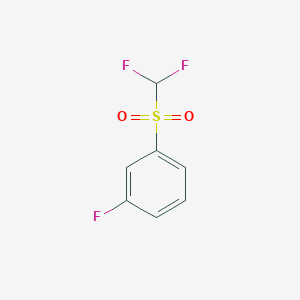

Difluoromethyl 3-fluorophenyl sulphone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Difluoromethyl 3-fluorophenyl sulphone is a fluorinated organosulfur compound characterized by a sulfonyl group (-SO₂-) bridging a difluoromethyl (-CF₂H) moiety and a 3-fluorophenyl ring. This structure combines fluorine's electronegativity and steric effects with the sulfone group's electron-withdrawing properties, making it a candidate for applications in medicinal chemistry and agrochemicals. Fluorine atoms enhance metabolic stability and bioavailability by reducing basicity and altering lipophilicity, while the sulfone group facilitates hydrogen bonding and polar interactions with biological targets .

Recent studies highlight its relevance in antifungal agents (e.g., urea derivatives with difluoromethyl groups suppressing Sclerotinia sclerotiorum growth by 90.5% at 100 ppm ) and as a structural motif in allosteric modulators of metabotropic glutamate receptors (mGlus) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoromethyl 3-fluorophenyl sulphone typically involves the introduction of the difluoromethyl group to a fluorophenyl sulphone precursor. One common method is the reaction of 3-fluorophenyl sulphone with difluoromethylating agents such as difluoromethyl phenyl sulfone. This reaction can be carried out under various conditions, including the use of bases like sodium bicarbonate and catalysts such as iridium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the desired substrate. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Difluoromethyl 3-fluorophenyl sulphone undergoes various chemical reactions, including:

Oxidation: The sulphone group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to the corresponding sulfide under reducing conditions.

Substitution: The fluorine atoms in the difluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of higher oxidation state sulphones.

Reduction: Formation of the corresponding sulfide.

Substitution: Formation of substituted difluoromethyl derivatives.

Scientific Research Applications

Difluoromethyl 3-fluorophenyl sulphone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of difluoromethyl 3-fluorophenyl sulphone involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Fluorophenyl vs. 4-Methoxyphenyl

In mGlu2/mGlu3 receptor modulators, replacing a phenyl group at the R1 position with 3-fluorophenyl reduces potency by >5-fold at mGlu2 and >10-fold at mGlu3 when paired with a 3-sulfonylphenyl group at R2. In contrast, 4-methoxyphenyl at R2 results in negligible activity, emphasizing the sensitivity of receptor binding to substituent position and electronic effects .

3-Sulfonylphenyl vs. 3-Pyridyl

Compounds with 3-sulfonylphenyl at R2 exhibit higher potency (low-µM to high-nM IC₅₀) than 3-pyridyl analogues. For example, in mGlu2/mG3 modulators, sulfonyl groups enhance hydrogen bonding, while pyridyl groups rely on π-π stacking, leading to distinct SAR profiles .

Role of Difluoromethyl Group

Difluoromethyl vs. Trifluoromethyl

Difluoromethyl groups (-CF₂H) offer a balance of lipophilicity and metabolic stability compared to trifluoromethyl (-CF₃). While -CF₃ is more electron-withdrawing, -CF₂H retains mild acidity, enabling hydrogen bonding. For instance, urea derivatives with difluoromethyl groups show superior antifungal activity (90.5% inhibition) compared to non-fluorinated analogues .

Difluoromethyl vs. Methyl

In mGlu modulators, replacing a methyl group with difluoromethyl at R1 (e.g., 3-methylphenyl vs. 3-fluorophenyl) reduces potency by ~2-fold, likely due to steric hindrance and altered electronic interactions .

Sulfone Group Interactions

Sulfone vs. Sulfonamide

Sulfones and sulfonamides differ in their hydrogen-bonding capacity. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate (CAS 1195768-19-4) leverages a sulfonamide group (-SO₂NH-) for protease inhibition, whereas difluoromethyl 3-fluorophenyl sulphone’s sulfone (-SO₂-) may favor non-competitive inhibition via steric effects, as seen in cysteine protease inhibitors .

Sulfone Linkers in Cyanoguanidines

Cyanoguanidine inhibitors with alkoxy sulfone amide linkers exhibit sub-nM anti-proliferative activity, highlighting the sulfone’s role in stabilizing bioactive conformations .

Antifungal Activity Comparison

Fluorination Patterns

Mono- vs. Di-fluorination

Mono-fluorination (e.g., 3-fluorophenyl) enhances target selectivity over non-fluorinated phenyl groups but may reduce potency compared to difluorinated analogues. For example, 2,6-difluorophenyl sulfonamides (e.g., CAS 1195768-19-4) show stronger protease affinity due to optimized steric and electronic profiles .

Ortho vs. Para Fluorine

3-Fluorophenyl groups (meta) in sulphones improve antifungal activity, whereas 2,6-difluorophenyl (ortho) sulfonamides excel in enzyme inhibition, underscoring the importance of fluorine positioning .

Biological Activity

Difluoromethyl 3-fluorophenyl sulphone is an organofluorine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₅F₃O₂S. Its structure features a difluoromethyl group (-CF₂H) and a fluorophenyl group attached to a sulphone functional group, characterized by a sulfur atom bonded to two oxygen atoms and a carbon atom. This arrangement enhances the compound's lipophilicity and metabolic stability , which are crucial for its biological interactions.

Research indicates that this compound can interact with specific molecular targets, potentially modulating various biochemical pathways. The difluoromethyl group may enhance binding affinity to these targets, contributing to its bioactivity. Notably, studies have suggested its exploration for therapeutic properties including:

- Anti-inflammatory activity

- Anticancer properties

The compound's ability to act as a hydrogen bond donor may further facilitate interactions with biological targets, leading to modulation of signaling pathways involved in inflammation and cancer progression .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Effects : A study highlighted the compound's capacity to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. The mechanism involved the suppression of NF-kB activation, a key regulator of inflammation.

- Anticancer Activity : Another investigation focused on this compound's effects on various cancer cell lines. Results indicated that the compound reduced cell viability in a dose-dependent manner, possibly through apoptosis induction .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other fluorinated compounds but exhibits distinct biological properties due to its unique combination of functional groups.

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Bioactivity |

|---|---|---|

| Trifluoromethyl phenyl sulfone | Stronger electron-withdrawing properties | Higher anticancer activity |

| Difluoromethyl phenyl sulfone | Moderate lipophilicity | Potential anti-inflammatory effects |

Ongoing Research and Future Directions

Current research is focused on elucidating the full range of interactions and biological implications of this compound. Further studies are needed to explore its pharmacokinetics and potential side effects in vivo. The compound's unique structural features make it a promising candidate for drug development, particularly in the fields of oncology and inflammatory diseases.

Properties

Molecular Formula |

C7H5F3O2S |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

1-(difluoromethylsulfonyl)-3-fluorobenzene |

InChI |

InChI=1S/C7H5F3O2S/c8-5-2-1-3-6(4-5)13(11,12)7(9)10/h1-4,7H |

InChI Key |

RXBKOCBBZHOZBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.